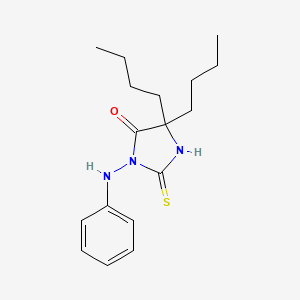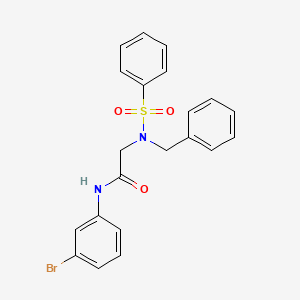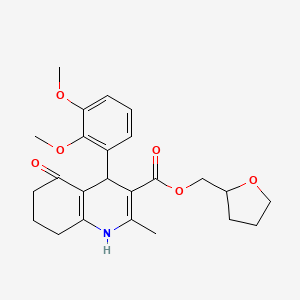
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone (ADTI) is a heterocyclic compound that has been extensively studied for its potential therapeutic properties. ADTI has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed that 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone exerts its therapeutic effects by modulating various signaling pathways in the body. 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress, which can help reduce the risk of various diseases.
Biochemical and Physiological Effects
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, which can help reduce inflammation. Additionally, 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been found to increase the activity of antioxidant enzymes in the body, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. One advantage is its stability, which makes it a suitable candidate for long-term studies. Additionally, 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone is relatively easy to synthesize, which makes it readily available for research. However, one limitation of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone. One direction is the development of novel drugs based on the structure of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone. Additionally, further research is needed to fully understand the mechanism of action of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone and its potential therapeutic applications. Finally, future studies should focus on optimizing the synthesis of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone to improve yield and purity.
Synthesis Methods
The synthesis of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone involves the reaction of aniline, dibutylamine, and thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a catalyst and results in the formation of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone as a white crystalline solid. The synthesis of 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been optimized to improve yield and purity, making it a viable candidate for further research.
Scientific Research Applications
3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. These properties make 3-anilino-5,5-dibutyl-2-thioxo-4-imidazolidinone a promising candidate for the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
3-anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-3-5-12-17(13-6-4-2)15(21)20(16(22)18-17)19-14-10-8-7-9-11-14/h7-11,19H,3-6,12-13H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWALDMBZZDQNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-5,5-dibutyl-2-sulfanylideneimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)


![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)
![3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109953.png)
![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5109999.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)
![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)